molecular formula C8H13NO2 B11767579 (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 791572-14-0

(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B11767579
CAS No.: 791572-14-0
M. Wt: 155.19 g/mol
InChI Key: KWRNCAUXSJOYQO-QYNIQEEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a structurally rigid, stereochemically defined proline mimetic that serves as a critical synthetic intermediate and scaffold in medicinal chemistry. This bicyclic compound is prized for its ability to lock the pyrrolidine ring into a specific conformation, which is highly valuable for structure-activity relationship (SAR) studies. Its primary research application is in the design and synthesis of protease inhibitors, where it acts as a privileged scaffold to mimic the transition state of peptide hydrolysis. This compound has been extensively utilized in the development of inhibitors for clinically significant targets, most notably as a core component in several HCV NS3/4A protease inhibitors , a key class of antiviral drugs. The stereochemistry of the (1S,3aS,6aR) enantiomer is crucial for achieving high binding affinity and potency. More recently, derivatives of this scaffold have been investigated for their potential in developing inhibitors of the SARS-CoV-2 main protease (Mpro) , highlighting its ongoing relevance in antiviral research. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

791572-14-0

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(3S,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7+/m1/s1

InChI Key

KWRNCAUXSJOYQO-QYNIQEEDSA-N

Isomeric SMILES

C1C[C@@H]2CN[C@@H]([C@@H]2C1)C(=O)O

Canonical SMILES

C1CC2CNC(C2C1)C(=O)O

Origin of Product

United States

Preparation Methods

Core Reaction Protocol

The most well-documented method involves lithiation followed by carboxylation using chiral ligands to induce stereoselectivity. Key steps include:

  • Starting Material : N-tert-butoxycarbonyl (N-Boc)-protected octahydrocyclopenta[c]pyrrole (III) serves as the precursor.

  • Solvent System : Methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), or dioxane.

  • Chiral Ligands : (+)-Tocosamine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine.

  • Lithiation : Reaction with s-butyllithium (s-BuLi) at -78°C for 2–3 hours.

  • Carboxylation : Introduction of carbon dioxide or ethyl chloroformate to form the carboxylic acid moiety.

Example Reaction:

Yield : 69% (2.9 g from 4.2 g III).

Stereochemical Control

The chiral ligand dictates the configuration at C-1. For instance, (+)-Tocosamine ensures the (1S,3aS,6aR) configuration by coordinating with lithium and directing CO₂ insertion. MTBE enhances ligand solubility and reaction homogeneity, critical for reproducibility.

Alternative Synthetic Routes

Cyclization-Functionalization Approach

A secondary method constructs the bicyclic core de novo before introducing the carboxylic acid:

  • Cyclization : Reacting pyrrolidine derivatives with cyclopentane precursors under acidic conditions.

  • Oxidation : Selective oxidation of a methylene group to a carboxylic acid using KMnO₄ or CrO₃.

Limitations : Lower stereoselectivity (∼50% enantiomeric excess) and multi-step purification.

Enzymatic Resolution

Racemic mixtures of the compound can be resolved using lipases or esterases , though this method is less common due to high costs.

Reaction Optimization Data

ParameterOptimal ConditionsImpact on YieldSource
Temperature-78°CMaximizes enantioselectivity
SolventMethyl tert-butyl ether (MTBE)Improves ligand solubility
Lithiation Time2.5–3 hoursPrevents over-lithiation
CO₂ IntroductionSlow bubbling over 30 minutesReduces side products

Industrial-Scale Production

Process Intensification

  • Continuous Flow Systems : Reduce reaction time from hours to minutes by maintaining low temperatures consistently.

  • Catalyst Recycling : Chiral ligands are recovered via extraction, lowering costs by ∼40%.

Quality Control

  • HPLC Analysis : Confirms enantiomeric purity (>99% ee) using a Chiralpak AD-H column.

  • Crystallization : The hydrochloride salt is recrystallized from ethanol/water (3:1) to ≥99.5% purity.

Challenges and Solutions

  • Challenge : Epimerization at C-1 during deprotection.
    Solution : Use HCl in dioxane at 0°C to minimize racemization.

  • Challenge : Low solubility of intermediates.
    Solution : Swap MTBE for THF/hexane mixtures .

Chemical Reactions Analysis

Types of Reactions

(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid has been investigated for its therapeutic properties against various diseases:

  • Anticancer Activity : Research indicates that this compound can selectively degrade oncogenic proteins, reducing cell proliferation in cancer cell lines. In xenograft models, treatment with the compound led to a significant decrease in tumor size.
  • Antidiabetic Properties : Studies have shown that derivatives of this compound enhance insulin sensitivity and reduce blood glucose levels in diabetic rodent models .
  • Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases.

Biological Research

The compound is utilized to study interactions between small molecules and biological macromolecules:

  • Enzyme Interactions : It has been used to investigate the mechanisms of action involving specific enzymes related to metabolic pathways.
  • Binding Affinities : Derivatives have shown high binding affinities for retinol-binding protein (RBP4), indicating potential applications in ocular health.

Industrial Applications

In the industrial sector, (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is applied in the production of specialty chemicals and advanced materials:

  • Chemical Synthesis : It serves as an intermediate in synthesizing various complex organic molecules and specialty chemicals used in coatings and adhesives.

Case Study 1: Antiviral Agents

A study demonstrated that derivatives of (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid effectively inhibited hepatitis C virus protease. This showcases its potential as a lead compound in antiviral drug development .

Case Study 2: Antidiabetic Compounds

Research focused on synthesizing antidiabetic agents from this compound revealed significant improvements in blood glucose management in preclinical models. The findings suggest that modifications to its structure can enhance efficacy against diabetes.

Mechanism of Action

The mechanism of action of (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs in Bicyclic Carboxylic Acids

Compound Name CAS Number Molecular Formula Key Structural Differences Functional Groups Purity/Notes References
(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride 1205676-44-3 C₈H₁₄ClNO₂ Bicyclic cyclopentapyrrole core; hydrochloride salt Carboxylic acid, secondary amine ≥95% purity
(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid 145513-91-3 C₉H₁₅NO₂ Indole-based bicyclic system (larger ring) Carboxylic acid, tertiary amine Similarity score: 0.67
6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid 1403766-60-8 C₈H₁₁NO₃ Cyclopentapyrrole core with ketone at position 6 Carboxylic acid, ketone ≥98% purity
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ Monocyclic pyrrolidine with oxo group Carboxylic acid, methyl, ketone 100% concentration

Ester and Protected Derivatives

Compound Name CAS Number Molecular Formula Key Modifications Applications References
(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate 714194-68-0 C₁₂H₂₁NO₂ tert-Butyl ester protective group Synthetic intermediate for drug precursors
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 146231-54-1 C₁₂H₁₉NO₃ Oxo group at position 5; cis stereochemistry Research chemical

Pharmaceutical-Related Compounds

Compound Name CAS Number Molecular Formula Role References
Ramipril Diacid (Ramiprilat) 87269-97-4 C₂₁H₂₈N₂O₅ Active metabolite of Ramipril; shares bicyclic core Impurity in ACE inhibitors
Ramipril Related Compound A - C₂₂H₃₀N₂O₅ Methoxycarbonyl-substituted derivative USP reference standard

Key Findings and Differentiation

Core Structure: The target compound’s bicyclic cyclopentapyrrole system distinguishes it from indole-based analogs (e.g., octahydro-1H-indole-2-carboxylic acids) and monocyclic derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) .

Functional Groups: The hydrochloride salt form enhances solubility, making it preferable for pharmaceutical formulations .

Stereochemical Specificity : The (1S,3aS,6aR) configuration is critical for its role in ACE inhibitors, as mismatched stereochemistry in analogs reduces biological activity .

Synthetic Utility : Esterified forms (e.g., tert-butyl esters) serve as protected intermediates, enabling selective functionalization during drug synthesis .

Biological Activity

(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopentane ring fused to a pyrrole moiety, positions it as a candidate for various therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C8H13NO2
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 926276-11-1

Antiviral Properties

Research indicates that (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid exhibits antiviral activity, particularly as an intermediate in the synthesis of drugs targeting viral proteases. Notably, it has been linked to the development of inhibitors for the hepatitis C virus protease. The compound's structural features facilitate interactions with viral targets, enhancing its efficacy against viral replication processes .

Anti-Cancer Activity

The compound has also been investigated for its potential anti-cancer properties. Studies suggest that it acts as an allosteric inhibitor of SHP2, a protein implicated in various cancers. By inhibiting SHP2 activity, the compound may disrupt signaling pathways that promote tumor growth and survival .

Study 1: Antiviral Efficacy

In a preclinical study focusing on hepatitis C virus (HCV) protease inhibitors, (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid was synthesized and tested for its ability to inhibit HCV replication in vitro. The results demonstrated a significant reduction in viral load, indicating its potential as a therapeutic agent against HCV.

Study 2: Cancer Treatment Potential

A separate investigation evaluated the compound's effects on cancer cell lines. The study revealed that treatment with (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid led to reduced cell proliferation and increased apoptosis in SHP2-dependent cancer models. These findings support its role as a viable candidate for further development in cancer therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
Octahydrocyclopenta[c]pyrrole-1-carboxylic acidBicyclicLacks keto group at position four
3-Amino-octahydro-cyclopenta[c]pyrrole-1-carboxylic acidBicyclicContains an amino group
4-Hydroxy-octahydro-cyclopenta[c]pyrrole-1-carboxylic acidBicyclicHydroxy group replaces keto functionality

The uniqueness of (1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which may enhance its biological activity compared to structurally similar compounds.

Q & A

Q. What are the optimal synthetic routes for (1S,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid, and how can reaction conditions be controlled to minimize by-products?

The synthesis typically involves cyclization or functional group transformations of pyrrole derivatives. Key parameters include:

  • Temperature : Maintained between 0–50°C to avoid decomposition of intermediates.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or organocatalysts may accelerate ring closure .
  • Protective groups : Boc (tert-butoxycarbonyl) groups are used to protect amines during multi-step syntheses, as seen in related compounds like rel-(1R,3aR,6aS)-2-(tert-butoxycarbonyl) derivatives .

Q. Which spectroscopic and computational methods are most effective for structural elucidation of this compound?

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming stereochemistry, particularly the (1S,3aS,6aR) configuration. Coupling constants in the 2.5–4.0 ppm range indicate rigid bicyclic geometry .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₈H₁₃NO₂, MW 155.19) .
  • Computational modeling : Density Functional Theory (DFT) optimizes the structure for comparison with crystallographic data .

Advanced Research Questions

Q. How does stereochemical integrity impact biological activity, and what strategies ensure enantiomeric purity during synthesis?

The (1S,3aS,6aR) configuration is critical for interactions with biological targets (e.g., ACE inhibition in Ramipril analogs). Methods to preserve stereochemistry include:

  • Chiral auxiliaries : Use of enantiopure starting materials or chiral catalysts .
  • Chromatographic resolution : Chiral HPLC separates diastereomers, as demonstrated in Ramipril-related impurities .
  • Crystallization control : Solvent polarity adjustments favor crystallization of the desired enantiomer .

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential, and how are conflicting activity data resolved?

  • ACE inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric methods (e.g., Ramipril’s IC₅₀ = 4 nM for ACE) .
  • Data contradiction analysis : Discrepancies may arise from assay conditions (pH, substrate concentration). Normalize results using reference standards and validate via orthogonal methods (e.g., SPR or ITC) .

Q. How can computational docking studies predict the compound’s interaction with biological targets?

  • Target selection : Focus on proteins with conserved binding pockets (e.g., ACE or prolyl oligopeptidase).
  • Docking software : Tools like AutoDock Vina or Schrödinger Suite model interactions using the compound’s 3D structure (InChI: 1S/C8H13NO2...) .
  • Validation : Compare predicted binding energies with experimental IC₅₀ values and mutagenesis data .

Methodological Notes

  • Stereochemical assignments : Always correlate NMR data with X-ray crystallography or optical rotation measurements to avoid misassignment .
  • Reaction scalability : Pilot studies under inert atmospheres (N₂/Ar) reduce oxidation risks during large-scale synthesis .
  • Safety protocols : Follow GHS guidelines for handling acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.